Cas no 51639-59-9 (propyl[(pyridin-2-yl)methyl]amine)
![propyl[(pyridin-2-yl)methyl]amine structure](https://ja.kuujia.com/scimg/cas/51639-59-9x500.png)
propyl[(pyridin-2-yl)methyl]amine 化学的及び物理的性質
名前と識別子
-
- N-(Pyridin-2-ylmethyl)propan-1-amine
- N-(2-pyridinylmethyl)-1-propanamine(SALTDATA: FREE)
- N-propyl-2-Pyridinemethanamine
- AC1NGGRP
- AG-F-75020
- Ambcb9071343
- CTK4J4601
- MolPort-000-942-479
- N-(2-PYRIDINYLMETHYL)-1-PROPANAMINE
- SureCN434742
- propyl[(pyridin-2-yl)methyl]amine
- 51639-59-9
- propyl(pyridin-2-ylmethyl)amine
- BCA63959
- DTXSID60406029
- MFCD07411569
- SCHEMBL434742
- DA-42238
- EN300-169258
- BS-36604
- G55838
- 2-Pyridinemethanamine, N-propyl-
- AKOS000197220
-
- MDL: MFCD07411569
- インチ: InChI=1S/C9H14N2/c1-2-6-10-8-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3
- InChIKey: OXWGLVVRVXFLHN-UHFFFAOYSA-N
- ほほえんだ: CCCNCC1=CC=CC=N1
計算された属性
- せいみつぶんしりょう: 150.11582
- どういたいしつりょう: 150.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 93.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 24.9Ų
じっけんとくせい
- PSA: 24.92
propyl[(pyridin-2-yl)methyl]amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
propyl[(pyridin-2-yl)methyl]amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-169258-1.0g |
propyl[(pyridin-2-yl)methyl]amine |
51639-59-9 | 1g |
$142.0 | 2023-06-08 | ||
TRC | P862430-500mg |
N-(Pyridin-2-ylmethyl)propan-1-amine |
51639-59-9 | 500mg |
$ 135.00 | 2022-06-03 | ||
abcr | AB219301-1 g |
N-(2-Pyridinylmethyl)-1-propanamine; 95% |
51639-59-9 | 1g |
€467.00 | 2023-01-27 | ||
abcr | AB219301-25 g |
N-(2-Pyridinylmethyl)-1-propanamine; 95% |
51639-59-9 | 25g |
€1,361.60 | 2023-01-27 | ||
Enamine | EN300-169258-0.05g |
propyl[(pyridin-2-yl)methyl]amine |
51639-59-9 | 0.05g |
$119.0 | 2023-09-20 | ||
abcr | AB219301-10g |
N-(2-Pyridinylmethyl)-1-propanamine, 95%; . |
51639-59-9 | 95% | 10g |
€935.60 | 2025-02-27 | |
abcr | AB219301-1g |
N-(2-Pyridinylmethyl)-1-propanamine, 95%; . |
51639-59-9 | 95% | 1g |
€467.00 | 2025-02-27 | |
Enamine | EN300-169258-1g |
propyl[(pyridin-2-yl)methyl]amine |
51639-59-9 | 1g |
$142.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17299-1.0g |
propyl[(pyridin-2-yl)methyl]amine |
51639-59-9 | 95% | 1.0g |
¥891.0000 | 2024-08-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN17299-250mg |
propyl[(pyridin-2-yl)methyl]amine |
51639-59-9 | 95% | 250mg |
¥357.0 | 2024-04-18 |
propyl[(pyridin-2-yl)methyl]amine 関連文献
-
1. Bio-based building blocks from 5-hydroxymethylfurfural via 1-hydroxyhexane-2,5-dione as intermediateBartosz Wozniak,Sergey Tin,Johannes G. de Vries Chem. Sci. 2019 10 6024
propyl[(pyridin-2-yl)methyl]amineに関する追加情報
Comprehensive Overview of Propyl[(pyridin-2-yl)methyl]amine (CAS No. 51639-59-9): Properties, Applications, and Research Insights
Propyl[(pyridin-2-yl)methyl]amine (CAS No. 51639-59-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and versatile reactivity. This amine derivative, characterized by a pyridine ring and a propylamine side chain, serves as a key intermediate in the synthesis of bioactive molecules. Its molecular formula, C9H14N2, and molecular weight of 150.22 g/mol make it a valuable building block for drug discovery and material science applications.
In recent years, the demand for heterocyclic compounds like propyl[(pyridin-2-yl)methyl]amine has surged, driven by their role in developing targeted therapies and catalysts. Researchers are particularly interested in its potential to modulate enzyme activity or act as a ligand in coordination chemistry. The compound's pyridine moiety enhances its binding affinity to metal ions, making it relevant for chelation therapy and nanomaterial synthesis.
From a synthetic perspective, 51639-59-9 is often prepared via reductive amination or nucleophilic substitution reactions, leveraging its primary amine functionality. Its stability under ambient conditions and solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO) facilitate its use in high-throughput screening and combinatorial chemistry. These properties align with the growing trend toward green chemistry, as researchers seek eco-friendly solvents for industrial-scale production.
The compound's relevance extends to agrochemicals and flavor/fragrance industries, where its amine-pyridine hybrid structure contributes to odor-masking or pesticidal activity. Notably, its derivatives are explored for antimicrobial coatings, a hotspot amid rising concerns about antibiotic resistance. Such applications resonate with current searches for "sustainable antimicrobial agents" and "non-toxic biocides."
Analytical techniques like HPLC, GC-MS, and NMR spectroscopy are routinely employed to characterize propyl[(pyridin-2-yl)methyl]amine, ensuring purity for GMP-compliant processes. Its logP value (a measure of lipophilicity) suggests moderate membrane permeability, a critical factor in pharmacokinetic optimization—a topic frequently queried in drug development forums.
In conclusion, CAS No. 51639-59-9 exemplifies the intersection of medicinal chemistry and industrial innovation. As interest grows in small-molecule therapeutics and functional materials, this compound's adaptability positions it as a focal point for future research. For those exploring "pyridine-based amines" or "amine synthesis techniques," propyl[(pyridin-2-yl)methyl]amine offers a compelling case study in molecular design and application diversity.
51639-59-9 (propyl[(pyridin-2-yl)methyl]amine) 関連製品
- 1539-42-0(Bis(2-pyridylmethyl)amine)
- 51639-58-8(N-Ethyl-N-(2-pyridylmethyl)amine)
- 2090178-03-1(methyl 6-amino-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate)
- 907985-49-3(2-4-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl-5-(2-methylprop-2-en-1-yl)oxyphenol)
- 2648912-86-9((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(propan-2-yl)butanamido-3-hydroxypropanoic acid)
- 1340187-57-6(2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid)
- 76238-21-6(2-(2,5-dimethyl-1H-imidazol-4-yl)acetonitrile)
- 202267-26-3(tert-Butyl (3S)-3-(trifluoroacetamido)pyrrolidine-1-carboxylate)
- 863020-57-9(N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-N-(4-methylphenyl)cyclohexanecarboxamide)
- 1380143-64-5(2-amino-3-(2,3,5,6-tetrafluorophenyl)propan-1-ol)
